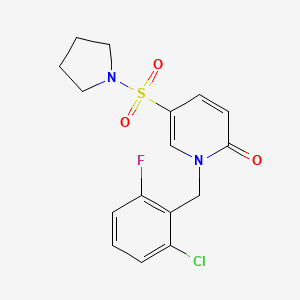
1-(2-chloro-6-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 1-(2-chloro-6-fluorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of pyrrole derivatives, which share a component of the target molecule's structure, can be achieved through palladium-catalyzed cyanation/reduction sequences or via reactions involving chlorinated N-sulfinylimines for pyrrolidine derivatives (Wang et al., 2006); (Ruano, Alemán, & Cid, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is synthesized through reactions that involve nucleophilic addition and subsequent elimination processes, demonstrating control over stereoselectivity at newly created chiral carbons. Such synthesis routes provide a pathway to optically pure compounds, essential for further applications in chemical research and development (Ruano, Alemán, & Cid, 2006). Moreover, advancements in synthetic methodologies have led to the development of new heterocycle-based molecules, showcasing the role of this compound in facilitating the exploration of novel chemical entities with potential applications in material science and pharmaceuticals (Murthy et al., 2017).
Structural and Stereogenic Properties
Research has also delved into the structural analysis of derivatives, revealing insights into their stereogenic properties and potential for forming stable compounds with significant biological activities. These studies underscore the compound's utility in designing molecules with precise structural configurations, which is crucial for their biological efficacy and interaction with biological targets (Öztürk et al., 2019).
Application in Nonlinear Optics and Material Science
The compound and its derivatives have been investigated for their role in non-linear optics, demonstrating their potential in developing new materials with specific electronic and optical properties. Such materials are vital for applications in telecommunications, computing, and photovoltaics, highlighting the compound's contribution to advancing material science and engineering (Krause‐Heuer et al., 2013).
Chemical Reactivity and Interactions
Further studies have explored the chemical reactivity and interactions of the compound's derivatives, providing valuable insights into their stability, reactivity patterns, and the formation of complex structures. These findings are crucial for understanding the fundamental principles governing chemical reactions and for designing molecules with desired properties and functions (Antonio et al., 1994).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-4-3-5-15(18)13(14)11-19-10-12(6-7-16(19)21)24(22,23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSUJDYSOCXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

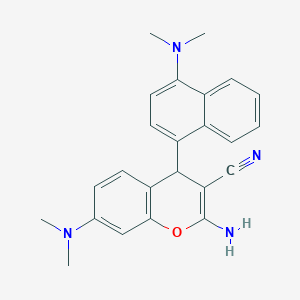
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

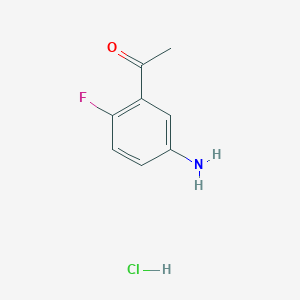
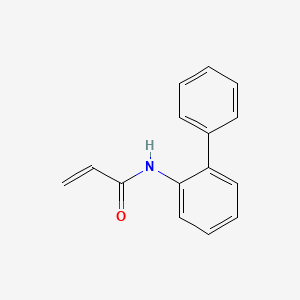
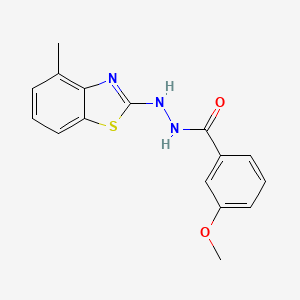
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
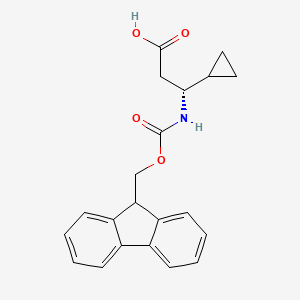

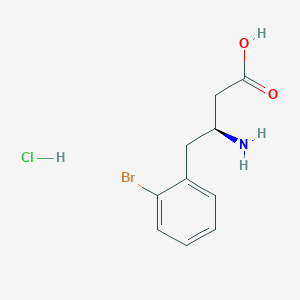
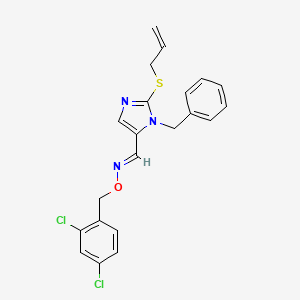
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)